3,4,5,6-Tetramethylocta-3,5-dien-2-one
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Overview
Description
3,4,5,6-Tetramethylocta-3,5-dien-2-one is an organic compound with the molecular formula C12H20O. It is a hydrocarbon derivative characterized by the presence of multiple methyl groups and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethylocta-3,5-dien-2-one typically involves the alkylation of a suitable precursor with methyl groups. One common method includes the use of a Grignard reagent, where the precursor is reacted with methylmagnesium bromide under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reactions, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetramethylocta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3,4,5,6-Tetramethylocta-3,5-dien-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetramethylocta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetramethylpyran-2-one: A structurally related compound with a pyran ring instead of a diene system.
3,4,5,6-Tetramethylcyclohex-2-en-1-one: Another similar compound with a cyclohexene ring.
Uniqueness
3,4,5,6-Tetramethylocta-3,5-dien-2-one is unique due to its specific arrangement of methyl groups and the presence of a conjugated diene system.
Properties
CAS No. |
84682-16-6 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+ |
InChI Key |
FRZSBCAQKUEFDA-BNFZFUHLSA-N |
Isomeric SMILES |
CC/C(=C(\C)/C(=C(\C)/C(=O)C)/C)/C |
Canonical SMILES |
CCC(=C(C)C(=C(C)C(=O)C)C)C |
Origin of Product |
United States |
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